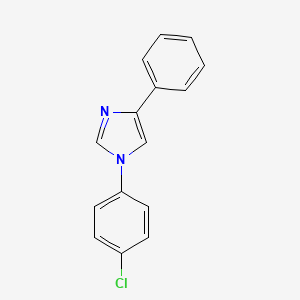
1-(4-chlorophenyl)-4-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-clorofenil)-4-fenil-1H-imidazol es un compuesto heterocíclico que presenta un anillo de imidazol sustituido con un grupo 4-clorofenil y un grupo fenil. Este compuesto es de gran interés en la química medicinal debido a sus potenciales actividades biológicas y aplicaciones en varios campos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(4-clorofenil)-4-fenil-1H-imidazol generalmente implica la ciclización de precursores adecuados. Un método común es la reacción de 4-clorobenzaldehído con bencilamina para formar una base de Schiff intermedia, que luego se cicla usando acetato de amonio en condiciones de reflujo para producir el compuesto de imidazol deseado .
Métodos de producción industrial
La producción industrial de 1-(4-clorofenil)-4-fenil-1H-imidazol puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento constantes. Las condiciones de reacción se controlan cuidadosamente para maximizar la eficiencia y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(4-clorofenil)-4-fenil-1H-imidazol sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Metóxido de sodio en metanol o terc-butóxido de potasio en dimetilsulfóxido.
Principales productos formados
Oxidación: Formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de imidazol sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
1-(4-clorofenil)-4-fenil-1H-imidazol tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como inhibidor de enzimas o modulador de receptores.
Medicina: Explorado por sus propiedades anticonvulsivas, antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(4-clorofenil)-4-fenil-1H-imidazol implica su interacción con objetivos moleculares específicos. Puede unirse a enzimas o receptores, modulando su actividad y dando lugar a varios efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, evitando así la unión del sustrato y la actividad catalítica posterior .
Comparación Con Compuestos Similares
Compuestos similares
1-(4-clorofenil)-1H-pirrol: Otro compuesto heterocíclico con una estructura similar pero un sistema de anillos diferente.
5-(4-clorofenil)-1,3,4-tiadiazol: Contiene un anillo de tiadiazol en lugar de un anillo de imidazol.
Singularidad
1-(4-clorofenil)-4-fenil-1H-imidazol es único debido a su patrón de sustitución específico y la presencia de ambos grupos fenil y clorofenil en el anillo de imidazol. Esta estructura única contribuye a su reactividad química y actividad biológica distintivas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C15H11ClN2 |
|---|---|
Peso molecular |
254.71 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-4-phenylimidazole |
InChI |
InChI=1S/C15H11ClN2/c16-13-6-8-14(9-7-13)18-10-15(17-11-18)12-4-2-1-3-5-12/h1-11H |
Clave InChI |
CPDGQKJPYYDYQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN(C=N2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















